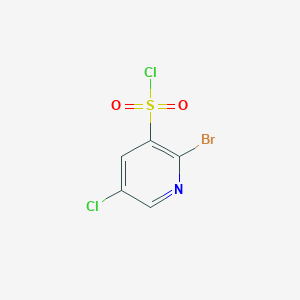
2-Bromo-5-chloropyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-chloropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2BrCl2NO2S and a molecular weight of 290.95 g/mol . It is a halogenated heterocyclic compound that features both bromine and chlorine atoms attached to a pyridine ring, along with a sulfonyl chloride functional group. This compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloropyridine-3-sulfonyl chloride typically involves the halogenation of pyridine derivativesThe reaction conditions often require the use of solvents such as dichloromethane and reagents like thionyl chloride for the sulfonylation step .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reagents to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Coupling Reactions: It can participate in Suzuki and Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF).
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Coupled Products: Formed through Suzuki and Heck coupling reactions.
Scientific Research Applications
2-Bromo-5-chloropyridine-3-sulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs and active pharmaceutical ingredients (APIs).
Agrochemicals: Employed in the production of herbicides, fungicides, and insecticides.
Material Science: Utilized in the development of advanced materials and polymers.
Biological Research: Used in the modification of biomolecules for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloropyridine-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloropyridine-5-sulfonyl chloride
- 5-Bromo-2-chloropyridine
- 2-Chloro-5-(chlorosulfonyl)benzoic acid
Uniqueness
2-Bromo-5-chloropyridine-3-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries .
Properties
Molecular Formula |
C5H2BrCl2NO2S |
|---|---|
Molecular Weight |
290.95 g/mol |
IUPAC Name |
2-bromo-5-chloropyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C5H2BrCl2NO2S/c6-5-4(12(8,10)11)1-3(7)2-9-5/h1-2H |
InChI Key |
FYBCWIILJHUXBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


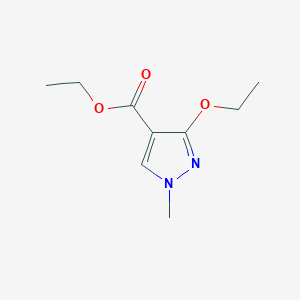


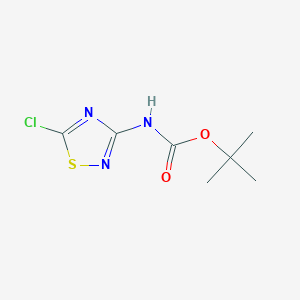
![tert-Butyl 5-formyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13982903.png)
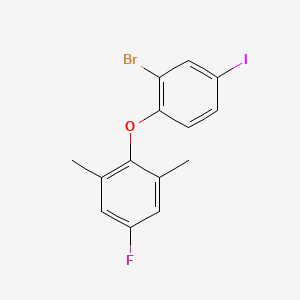
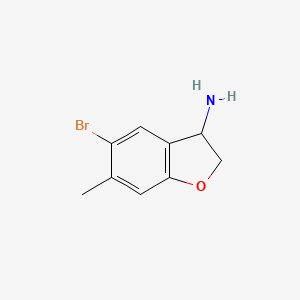
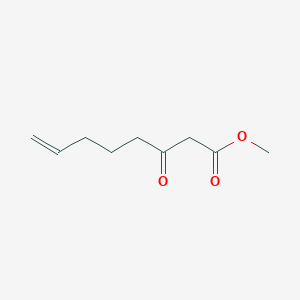
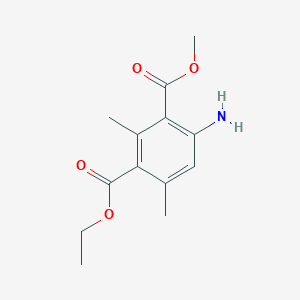

![2,2'-Thiobis[4-bromophenol]](/img/structure/B13982920.png)
![1-[6-(Bromomethyl)pyridin-2-YL]ethanone](/img/structure/B13982928.png)

![[2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13982950.png)
